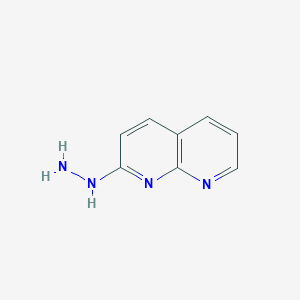

2-Hydrazinyl-1,8-naphthyridine

Description

Historical Context and Evolution of Naphthyridine Chemistry

The journey into the chemistry of naphthyridines began with early explorations into pyridopyridine systems. The first synthesis of a 1,8-naphthyridine (B1210474) derivative was reported by Koller's group in 1927. pnrjournal.com However, the field saw a significant acceleration in research after 1930, a period that coincided with the standardization of its nomenclature. tsijournals.com A major catalyst for the extensive investigation into the 1,8-isomer, in particular, was the discovery of the potent antimicrobial properties of nalidixic acid, a seminal 1,8-naphthyridine derivative. tsijournals.comchemicalbook.com This discovery opened the floodgates for the synthesis and evaluation of a vast number of related compounds, cementing the importance of the 1,8-naphthyridine scaffold in medicinal chemistry.

Nomenclature and Isomeric Considerations of the Naphthyridine System

Naphthyridines, also referred to as pyridopyridines or diazanaphthalenes, are a class of heterocyclic compounds characterized by a molecular structure consisting of two fused pyridine (B92270) rings. researchgate.netguidechem.com The parent compound, naphthyridine, has the chemical formula C₈H₆N₂. niif.hu There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms within the bicyclic framework. These isomers are designated as 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. tsijournals.comresearchgate.net All of these isomers are typically white solids, though they exhibit a surprisingly broad range of melting points. researchgate.net The 1,8-naphthyridine isomer is the most extensively studied of the six. niif.hu

Significance of the 1,8-Naphthyridine Scaffold in Organic Synthesis

The 1,8-naphthyridine core is a highly sought-after scaffold in organic synthesis due to the diverse biological and material properties exhibited by its derivatives. ispub.comthesciencein.org In medicinal chemistry, this framework is integral to a number of established and experimental therapeutic agents. Notable examples include the antibacterial agents nalidixic acid, enoxacin, and gemifloxacin, as well as the antitumor agent vosaroxin. pnrjournal.comnih.gov The arrangement of the nitrogen atoms in the 1,8-isomer makes it an excellent chelating ligand for metal ions, a property that is also exploited in various applications. tsijournals.com Beyond pharmaceuticals, 1,8-naphthyridine derivatives have found utility in materials science as components of organic light-emitting diodes (OLEDs) and as fluorescent dyes for biological imaging. tsijournals.comresearchgate.net

Overview of the Hydrazinyl Functional Group in Heterocyclic Chemistry

The hydrazinyl group (-NHNH₂) is a potent nucleophile and a valuable functional group in the synthesis of heterocyclic compounds. accelachem.com Its presence on a heterocyclic core introduces a site of high reactivity, enabling a variety of chemical transformations. smolecule.com Hydrazinyl-substituted heterocycles are key intermediates in the construction of more complex molecular architectures, particularly fused heterocyclic systems like triazoles and tetrazoles. pnrjournal.com The condensation reaction of the hydrazinyl group with carbonyl compounds to form hydrazones is a fundamental transformation that provides a pathway to a wide range of derivatives with potential biological activities. accelachem.comafricaresearchconnects.com

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C8H8N4 |

|---|---|

Poids moléculaire |

160.18 g/mol |

Nom IUPAC |

1,8-naphthyridin-2-ylhydrazine |

InChI |

InChI=1S/C8H8N4/c9-12-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,9H2,(H,10,11,12) |

Clé InChI |

NFWVWMMKMUZPSJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(N=C1)N=C(C=C2)NN |

Origine du produit |

United States |

Synthetic Methodologies for 2 Hydrazinyl 1,8 Naphthyridine

Classical Synthetic Routes to the 1,8-Naphthyridine (B1210474) Nucleus

The 1,8-naphthyridine scaffold is a prominent heterocyclic motif, and its synthesis has been achieved through several classical named reactions. These methods typically involve the condensation and cyclization of substituted pyridine (B92270) precursors.

The Friedländer annulation is one of the most versatile and widely employed methods for synthesizing 1,8-naphthyridines. nih.gov This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an active α-methylene group, such as a ketone, ester, or nitrile. sphinxsai.com The reaction is typically catalyzed by either an acid or a base and proceeds via condensation followed by a cyclodehydration step. sphinxsai.comconnectjournals.com

Historically, the reaction required high temperatures and harsh catalysts. nih.govsphinxsai.com However, modern advancements have introduced milder and more environmentally benign conditions. For instance, the use of ionic liquids like [Bmmim][Im] as both catalyst and solvent has been shown to produce excellent yields under solvent-free conditions. nih.govacs.org Other reported catalysts include ammonium (B1175870) sulphamate for solid-state reactions at room temperature and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions. sphinxsai.comconnectjournals.com Microwave-assisted syntheses have also been developed, significantly reducing reaction times from hours to minutes while improving yields. niscpr.res.in

Table 1: Examples of Friedländer Condensation for 1,8-Naphthyridine Synthesis

| Active Methylene (B1212753) Compound | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Various α-methylene carbonyls | Choline (B1196258) hydroxide (B78521) (ChOH) in water | Gram-scale, metal-free, eco-friendly | nih.gov |

| Acetylacetone | Piperidine, Methanol (B129727), Microwave | Rapid (3 min), high yield (90%) | niscpr.res.in |

| Acetoacetanilide | Ammonium sulphamate, Solid-state, RT | Solvent-free, 92% yield | sphinxsai.com |

| Ethyl acetoacetate | CeCl₃·7H₂O, Solvent-free, RT | Reusable catalyst, 94% yield | connectjournals.com |

| 2-Phenylacetophenone | [Bmmim][Im] (ionic liquid), 80 °C | Solvent-free, reusable catalyst | acs.org |

The Conrad-Limpach synthesis involves the reaction of an aminopyridine with a β-ketoester. wikipedia.org This method is a staple for the synthesis of 4-hydroxyquinolines and can be adapted for 4-hydroxy-1,8-naphthyridines. nih.govmdpi.com The reaction proceeds in two temperature-dependent stages. At lower temperatures, an addition reaction occurs to form a β-aminoacrylate (a Schiff base), which is the kinetic product. wikipedia.org Upon heating to high temperatures, typically around 250 °C, a thermal cyclization (annulation) occurs, followed by the elimination of an alcohol to yield the thermodynamically stable 4-hydroxy-1,8-naphthyridine product. wikipedia.org The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization step. wikipedia.org

The Skraup reaction is a classic method for quinoline (B57606) synthesis that can be adapted to produce the 1,8-naphthyridine nucleus from a pyridin-2-amine. thieme-connect.de The reaction typically involves heating the aminopyridine with glycerol (B35011), a dehydrating agent like sulfuric acid, and an oxidizing agent. thieme-connect.de The in-situ dehydration of glycerol forms acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the naphthyridine. thieme-connect.de

Traditional Skraup conditions often result in low yields for naphthyridine synthesis due to the electron-deficient nature of the pyridine ring compared to a benzene (B151609) ring. thieme-connect.de Modified procedures have been developed to improve outcomes. One significant modification is the use of a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid) as the oxidizing agent, which can minimize side product formation and lead to better yields (e.g., 30% for 1,8-naphthyridine). thieme-connect.de Further improvements involve the addition of iron(II) sulfate (B86663) and boric acid, which can provide moderate to good yields of substituted 1,8-naphthyridines. thieme-connect.de

The Gould-Jacobs reaction is another important route for constructing the 1,8-naphthyridine ring system, particularly leading to 4-hydroxy-1,8-naphthyridine derivatives. vulcanchem.commdpi.com The process begins with the condensation of a 2-aminopyridine (B139424) with diethyl ethoxymethylenemalonate (EMME). d-nb.info This initial step forms a (pyridyl)aminomethylenemalonate intermediate. d-nb.info The subsequent step is a thermal cyclization, which requires high temperatures (often >250 °C) and is typically carried out in a high-boiling solvent such as diphenyl ether. mdpi.comd-nb.info This cyclization proceeds via a ketene (B1206846) intermediate to form the 4-hydroxy-1,8-naphthyridine-3-carboxylate ester, which can then be hydrolyzed and decarboxylated to yield the corresponding 4-hydroxy-1,8-naphthyridine. mdpi.comwikipedia.org The regioselectivity of the cyclization is influenced by both steric and electronic factors of substituents on the initial aminopyridine. mdpi.comd-nb.info

The Meth-Cohn reaction provides a route to functionalized 1,8-naphthyridines using a Vilsmeier-Haack type cyclization. researchgate.net In this approach, an N-(pyridin-2-yl)acetamide is treated with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.net This one-pot reaction leads to the formation of a 2-chloro-1,8-naphthyridine-3-carbaldehyde. researchgate.netniscpr.res.in The presence of electron-donating groups on the pyridine ring of the starting acetamide (B32628) can facilitate the cyclization. researchgate.net This method is particularly significant as it directly furnishes a 2-chloro-1,8-naphthyridine (B101967), which is an ideal precursor for the synthesis of 2-hydrazinyl-1,8-naphthyridine via nucleophilic substitution.

Direct and Indirect Approaches to 2-Hydrazinyl Substitution

Once the 1,8-naphthyridine nucleus is formed, the hydrazinyl group is typically introduced at the 2-position via nucleophilic substitution of a suitable leaving group, most commonly a chloro group.

The most prevalent and direct approach involves the reaction of a 2-chloro-1,8-naphthyridine derivative with hydrazine (B178648) hydrate (B1144303). researchgate.netsphinxsai.com The 2-chloro precursors are often synthesized using methods like the Meth-Cohn reaction described previously. researchgate.net The condensation of the 2-chloro-1,8-naphthyridine with hydrazine hydrate, often in a solvent like methanol and with a base such as sodium acetate, leads to the formation of the corresponding this compound. researchgate.net This substitution reaction is a key step in creating a variety of functionalized 2-hydrazinyl-1,8-naphthyridines, which can then be used as building blocks for more complex molecules. For example, these hydrazinyl derivatives can be further reacted with anhydrides or carbonyl compounds to synthesize fused heterocyclic systems. sphinxsai.comscispace.com

Table 2: Synthesis of 2-Hydrazinyl-1,8-Naphthyridines

| Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Hydrazine hydrate, Sodium acetate | Methanol | This compound-3-carbaldehyde | researchgate.net |

| 3-Aryl-2-chloro-1,8-naphthyridine | Hydrazine hydrate | Not specified | 3-Aryl-2-hydrazino-1,8-naphthyridine | sphinxsai.com |

| 3-Aryl-2-hydrazino-1,8-naphthyridine | Phthalic anhydride (B1165640), DMF (cat.) | Microwave Irradiation | 2-(3-Aryl-1,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-dione | scispace.com |

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been influential in the development of synthetic routes for 1,8-naphthyridine derivatives. researchgate.net These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key approaches include microwave-assisted synthesis, solid-state reactions, and the use of solvent-free conditions.

Microwave irradiation has emerged as a powerful tool in the synthesis of this compound precursors and their subsequent derivatives, offering significant advantages over conventional heating methods. This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. sphinxsai.comthesciencein.org

The preparation of the key intermediate, this compound, typically involves the hydrazinolysis of a 2-chloro-1,8-naphthyridine derivative. For instance, 3-aryl-2-chloro-1,8-naphthyridines react with hydrazine hydrate to yield 3-aryl-2-hydrazino-1,8-naphthyridines, a reaction that can be accelerated using microwave energy. sphinxsai.com Similarly, the synthesis of 3-(2-chloro-4-fluorophenyl)-2-hydrazinyl-1,8-naphthyridine is achieved by reacting its precursor with hydrazine hydrate under microwave conditions in the presence of concentrated HCl. heteroletters.org

Furthermore, microwave assistance is extensively used in the subsequent reactions of 2-hydrazinyl-1,8-naphthyridines. For example, the condensation of 3-aryl-2-hydrazino-1,8-naphthyridines with aldehydes or acetophenones to form hydrazones is efficiently carried out under microwave irradiation, often in minutes compared to hours required for conventional methods. sphinxsai.comconnectjournals.com These hydrazones can then be cyclized, also under microwave conditions, to produce fused heterocyclic systems like triazolonaphthyridines. thesciencein.orgconnectjournals.comniscpr.res.in The benefits of this approach are highlighted by significantly improved yields and shorter reaction times. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Derivative of this compound

| Product | Method | Reaction Time | Yield (%) | Reference |

| 2-[(3-methyl-1H-indazol-1-yl)-3-phenyl-1,8-naphthyridine | Microwave | 2 min | 85 | sphinxsai.com |

| 2-[(3-methyl-1H-indazol-1-yl)-3-phenyl-1,8-naphthyridine | Conventional | 5-6 hours | 70 | sphinxsai.com |

| 2-(3-phenyl-1,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-dione | Microwave | 3.0 min | 92 | scispace.com |

| 2-(3-phenyl-1,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-dione | Conventional | 6 hours | 78 | scispace.com |

Solid-state synthesis represents another green methodology that eliminates the need for potentially toxic solvents. Reactions are conducted by grinding the solid reactants together, often with a catalytic amount of an additive.

A notable example involves the reaction of 3-aryl-2-hydrazino-1,8-naphthyridines with phthalic anhydride. epa.gov By grinding these two solids in a mortar and pestle at room temperature with a catalytic quantity of p-toluenesulfonic acid (PTSA), the corresponding 2-(3-aryl-1,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-diones are formed in very good yields and high purity. epa.gov This method is simple, efficient, and environmentally benign as it avoids the use of solvents and simplifies the work-up procedure.

Solvent-free, or neat, reaction conditions are a cornerstone of green synthesis, directly reducing volatile organic compound (VOC) emissions and simplifying product purification. These conditions are often, but not always, paired with microwave irradiation or grinding.

The synthesis of various derivatives from 2-hydrazinyl-1,8-naphthyridines has been successfully achieved under solvent-free conditions. For example, the reaction between 3-aryl-2-hydrazino-1,8-naphthyridines and phthalic anhydride can be performed under solvent-free microwave irradiation in the presence of a few drops of a high-dielectric solvent like dimethylformamide (DMF) to facilitate energy absorption. scispace.com This method proceeds rapidly, affording excellent yields of the desired phthalazinone derivatives. scispace.com Similarly, the oxidative cyclization of hydrazones derived from 2-hydrazinyl-1,8-naphthyridines to form fused triazolo[4,3-a] niscpr.res.innih.govnaphthyridines has been accomplished using Cu(OAc)₂ under solvent-free microwave conditions. connectjournals.com

Catalytic Methods for Selective Hydrazinylation

The synthesis of the precursor, 2-chloro-1,8-naphthyridine, is often achieved via the Friedländer annulation. This reaction has been a subject of extensive catalytic development to improve its green credentials. For instance, a metal-free ionic liquid, choline hydroxide (ChOH), has been used as a highly efficient catalyst for the Friedländer condensation of 2-aminonicotinaldehyde with active methylene compounds in water, providing excellent yields. nih.gov Other catalytic systems for the synthesis of the naphthyridine core include N-bromosulfonamides as reusable Lewis acid catalysts in three-component reactions. organic-chemistry.org

In the hydrazinolysis step itself, the reaction conditions can influence selectivity and efficiency. The reaction of 3-(2-chloro-4-fluorophenyl)-1,8-naphthyridin-2-amine with hydrazine hydrate is facilitated by a catalytic amount of concentrated hydrochloric acid under microwave irradiation, suggesting that acidic conditions can promote the reaction. heteroletters.org The use of palladium catalysts has been reported for domino amination sequences to assemble 1,8-naphthyridin-4(1H)-ones, though this is for a different substitution pattern. nih.gov

Optimization of Reaction Parameters and Yield Enhancement

Maximizing the yield and purity of this compound and its derivatives requires careful optimization of reaction parameters such as temperature, reaction time, catalyst loading, and solvent choice.

In the catalytic synthesis of the 1,8-naphthyridine core, reaction conditions are tuned for optimal performance. For the choline hydroxide-catalyzed Friedländer reaction, parameters such as catalyst concentration and temperature were systematically varied. nih.govresearchgate.net The study found that using 1 mol% of choline hydroxide in water at 50 °C provided a near-quantitative yield (99%) in 6 hours, which was superior to other bases like NaOH and KOH. nih.gov

For microwave-assisted reactions, the power level and irradiation time are critical parameters. In the synthesis of 1,8-naphthyridinyl phthalazinones, irradiating a solvent-free mixture of 3-aryl-2-hydrazino-1,8-naphthyridine and phthalic anhydride at 400 W for 3-4 minutes resulted in yields exceeding 90%. scispace.com Similarly, in the synthesis of hydrazones from 2-hydrazino-1,8-naphthyridines and acetophenones, microwave irradiation at 150 W for just 2 minutes was sufficient to complete the reaction in excellent yield. sphinxsai.com

The choice of catalyst and solvent system is also crucial for yield enhancement. In a multicomponent synthesis of 1,8-naphthyridine derivatives, acetonitrile (B52724) was identified as the optimal solvent, and using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) as a catalyst gave yields up to 88%. organic-chemistry.org This highlights that a systematic approach to optimizing reaction variables is key to developing efficient and high-yielding synthetic protocols.

Table 2: Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine (a Precursor Core Structure) nih.gov

| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | ChOH (1) | H₂O | 50 | 6 | 99 |

| 2 | ChOH (1) | H₂O | rt | 22 | 90 |

| 3 | ChOH (0.5) | H₂O | 50 | 12 | 95 |

| 4 | NaOH | H₂O | 50 | 6 | 88 |

| 5 | KOH | H₂O | 50 | 6 | 84 |

| 6 | None | H₂O | 50 | 12 | No Reaction |

Chemical Reactivity and Derivatization of 2 Hydrazinyl 1,8 Naphthyridine

Condensation Reactions of the Hydrazinyl Moiety

The hydrazinyl group of 2-hydrazinyl-1,8-naphthyridine is a versatile functional group that undergoes condensation reactions with a variety of electrophilic reagents. These reactions are fundamental in the construction of more complex molecular architectures.

Formation of Schiff Bases and Hydrazones

The reaction of this compound with aldehydes and ketones leads to the formation of the corresponding hydrazones, which are a class of Schiff bases. lookchem.comajrconline.orgispub.com This condensation reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid, such as glacial acetic acid, to facilitate the reaction. lookchem.com The resulting 1,8-naphthyridin-2-yl hydrazones are stable compounds and serve as important intermediates for further transformations. lookchem.comajrconline.org

For instance, the condensation of 2-hydrazino-3-phenyl-1,8-naphthyridine with various aromatic aldehydes yields a series of 3-phenyl-1,8-naphthyridin-2-yl hydrazones. lookchem.com Similarly, 7-hydrazinyl-6-aryl-1,8-naphthyridine-2-carbonitrile reacts with 4-bromobenzaldehyde (B125591) to produce 7-(2-(4-bromobenzylidene)hydrazinyl)-6-aryl-1,8-naphthyridine-2-carbonitrile. thesciencein.org Microwave irradiation has been shown to be an efficient method for promoting these condensation reactions, often leading to high yields in short reaction times. thesciencein.orglookchem.comconnectjournals.com

The formation of these hydrazones is a critical step in the synthesis of various fused heterocyclic systems. The general reaction scheme is as follows:

General Reaction for Hydrazone Formation:

this compound + Aldehyde/Ketone → 1,8-Naphthyridin-2-yl hydrazone + Water

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Hydrazino-3-phenyl-1,8-naphthyridine | Aromatic Aldehydes | 3-Phenyl-1,8-naphthyridin-2-yl hydrazones | lookchem.com |

| 7-Hydrazinyl-6-aryl-1,8-naphthyridine-2-carbonitrile | 4-Bromobenzaldehyde | 7-(2-(4-Bromobenzylidene)hydrazinyl)-6-aryl-1,8-naphthyridine-2-carbonitrile | thesciencein.org |

| 3-Aryl-2-hydrazino-1,8-naphthyridines | 4-Phenoxybenzaldehyde | 4-Phenoxybenzaldehyde 3-aryl-1,8-naphthyridin-2-ylhydrazones | lookchem.com |

| 3-Aryl-2-hydrazino-1,8-naphthyridines | 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzaldehyde-1-(3-aryl connectjournals.comniscpr.res.innaphthyridin-2-yl) hydrazones | connectjournals.com |

| 3-(2-Chloro-4-fluorophenyl)-2-hydrazinyl-1,8-naphthyridine | Aromatic Aldehydes | 2-(2-Benzylidenehydrazinyl)-3-(2-chloro-4-fluorophenyl)-1,8-naphthyridines | heteroletters.org |

Reaction with Anhydrides to Form Fused Heterocycles

The reaction of hydrazino compounds with anhydrides can lead to the formation of fused heterocyclic systems. For instance, the reaction of 2-hydrazino benzoxazole (B165842) with various carboxylic anhydrides can produce pyridazinone and phthalazinone derivatives. uobaghdad.edu.iq While direct examples involving this compound and anhydrides are not extensively detailed in the provided search results, this type of reaction is a general method for the synthesis of fused nitrogen-containing heterocycles. acs.org

Cyclization Reactions with Carbonyl Compounds

The hydrazinyl moiety of this compound can undergo cyclization reactions with various carbonyl compounds to form fused heterocyclic rings. For example, 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones, which are α,β-unsaturated ketones, can be cyclized with hydrazine (B178648) hydrate (B1144303) to yield 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines. nih.gov This reaction involves the initial formation of a hydrazone followed by an intramolecular cyclization.

Cycloaddition Reactions

Information specifically on cycloaddition reactions involving this compound is not prominently available in the provided search results. However, the broader class of naphthyridines can participate in cycloaddition reactions. For example, naphthyridinium dicyanomethylides can undergo 1,3-dipolar cycloaddition reactions with dimethyl acetylenedicarboxylate (B1228247) to form pyrrolonaphthyridines. sci-hub.se

Oxidative Cyclization Pathways

A significant and widely utilized reaction pathway for derivatizing 2-hydrazinyl-1,8-naphthyridines involves the oxidative cyclization of their corresponding hydrazones. This method provides a direct route to the synthesis of fused triazole systems.

Synthesis of 1,2,4-Triazolo[4,3-a]connectjournals.comniscpr.res.innaphthyridines

The oxidative cyclization of aryl aldehyde 1,8-naphthyridin-2-ylhydrazones is a common and efficient method for the synthesis of 1,2,4-triazolo[4,3-a] connectjournals.comniscpr.res.innaphthyridines. lookchem.comthesciencein.orgniscpr.res.inniscpr.res.in This transformation can be achieved using various oxidizing agents.

Common oxidizing agents and reaction conditions include:

Nitrobenzene (B124822): Refluxing in nitrobenzene has been used for the oxidative cyclization of 3-phenyl-1,8-naphthyridin-2-yl hydrazones to form 1-aryl-4-phenyl-1,2,4-triazolo[4,3-a] connectjournals.comniscpr.res.innaphthyridines. lookchem.com

Nitrous Acid: The use of nitrous acid (generated in situ from sodium nitrite (B80452) and acetic acid) under microwave irradiation provides a rapid and efficient synthesis of 1,2,4-triazolo[4,3-a] connectjournals.comniscpr.res.innaphthyridines from aryl aldehyde 3-(p-nitrophenyl)-1,8-naphthyridin-2-ylhydrazones. niscpr.res.in

Copper(II) Acetate (Cu(OAc)₂): This reagent, particularly in combination with microwave irradiation, has proven effective for the synthesis of 9-aryl-6-(4-trifluoromethylphenyl)-1,2,4-triazolo[4,3-a] connectjournals.comniscpr.res.innaphthyridines from the corresponding hydrazones. niscpr.res.in Solvent-free conditions using Cu(OAc)₂ under microwave irradiation have also been reported for the synthesis of 6-aryl-9-(3,4,5-trimethoxyphenyl) niscpr.res.inniscpr.res.inthesciencein.orgtriazolo[4,3-a] connectjournals.comniscpr.res.innaphthyridines. connectjournals.com

Chloramine-T (CAT): Oxidative cyclization of hydrazones using Chloramine-T in methanol (B129727), often under microwave irradiation, is a clean and efficient method for producing various substituted 1,2,4-triazolo[4,3-a] connectjournals.comniscpr.res.innaphthyridines. thesciencein.orglookchem.comthesciencein.org

Silica Gel Supported Ferric Chloride (SiO₂-FeCl₃): This solid-supported reagent allows for an environmentally friendly synthesis of 1,2,4-triazolo[4,3-a] connectjournals.comniscpr.res.innaphthyridines from hydrazones under solid-state grinding conditions. connectjournals.com

The general reaction scheme is as follows:

General Reaction for Oxidative Cyclization:

Aryl aldehyde 1,8-naphthyridin-2-ylhydrazone + Oxidizing Agent → 1,2,4-Triazolo[4,3-a] connectjournals.comniscpr.res.innaphthyridine

| Hydrazone Precursor | Oxidizing Agent | Product | Reference |

| 3-Phenyl-1,8-naphthyridin-2-yl hydrazones | Nitrobenzene | 1-Aryl-4-phenyl-1,2,4-triazolo[4,3-a] connectjournals.comniscpr.res.innaphthyridines | lookchem.com |

| Aryl aldehyde 3-(p-nitrophenyl)-1,8-naphthyridin-2-ylhydrazones | Nitrous Acid (NaNO₂/CH₃COOH) | 1,2,4-Triazolo[4,3-a] connectjournals.comniscpr.res.innaphthyridines | niscpr.res.in |

| Aryl aldehyde 3-(4-trifluoromethylphenyl)-1,8-naphthyridin-2-ylhydrazones | Cu(OAc)₂ | 9-Aryl-6-(4-trifluoromethylphenyl)-1,2,4-triazolo[4,3-a] connectjournals.comniscpr.res.innaphthyridines | niscpr.res.in |

| 4-Phenoxybenzaldehyde 3-aryl-1,8-naphthyridin-2-ylhydrazones | Chloramine-T | 6-Aryl-9-(4-phenoxyphenyl)-1,2,4-triazolo[4,3-a] connectjournals.comniscpr.res.innapthyridines | lookchem.com |

| 7-(2-(4-Bromobenzylidene)hydrazinyl)-6-aryl-1,8-naphthyridine-2-carbonitrile | Chloramine-T | 9-(4-Bromophenyl)-6-aryl- niscpr.res.inniscpr.res.inthesciencein.orgtriazolo[4,3-a] connectjournals.comniscpr.res.innaphthyridine-2-carbonitrile | thesciencein.orgthesciencein.org |

| 3,4,5-Trimethoxybenzaldehyde-1-(3-aryl connectjournals.comniscpr.res.innaphthyridin-2-yl) hydrazones | Cu(OAc)₂ | 6-Aryl-9-(3,4,5-trimethoxyphenyl) niscpr.res.inniscpr.res.inthesciencein.orgtriazolo[4,3-a] connectjournals.comniscpr.res.innaphthyridines | connectjournals.com |

| Syringaldehyde 3-aryl-1,8-naphthyridin-2-ylhydrazones | SiO₂-FeCl₃ | 6-Aryl-9-(3,5-dimethoxy-4-hydroxyphenyl)-1,2,4-triazolo[4,3-a] connectjournals.comniscpr.res.innaphthyridines | connectjournals.com |

Role of Oxidizing Agents (e.g., Chloramine-T, SiO2-FeCl3)

Oxidizing agents play a crucial role in the derivatization of this compound, primarily by facilitating intramolecular cyclization reactions of its derivatives. This is most notably observed in the synthesis of fused heterocyclic systems, such as triazolo[4,3-a] vulcanchem.comafricaresearchconnects.comnaphthyridines, from precursor hydrazones.

Chloramine-T has been effectively employed as an oxidizing agent for the synthesis of vulcanchem.comsmolecule.comniscpr.res.intriazolo[4,3-a] vulcanchem.comafricaresearchconnects.comnaphthyridine derivatives. In a typical reaction, a hydrazone, formed by the condensation of a this compound derivative with an aldehyde, undergoes oxidative cyclization in the presence of Chloramine-T. researchgate.netthesciencein.org This process, often enhanced by microwave irradiation, is efficient and provides high yields and purities of the fused triazole products. researchgate.netthesciencein.org For instance, the oxidation of 7-(2-(4-bromobenzylidene)hydrazinyl)-6-aryl-1,8-naphthyridine-2-carbonitrile with Chloramine-T in methanol under microwave conditions yields the corresponding 9-(4-bromophenyl)-6-aryl- vulcanchem.comsmolecule.comniscpr.res.intriazolo[4,3-a] vulcanchem.comafricaresearchconnects.comnaphthyridine-2-carbonitrile. thesciencein.org Chloramine-T contains an electrophilic chlorine atom and acts as a strong oxidant, facilitating the ring closure. wikipedia.org

Silica gel-supported ferric chloride (SiO2-FeCl3) serves as another effective and environmentally benign oxidizing system for similar transformations. niscpr.res.inconnectjournals.com This solid-supported reagent is used for the oxidative cyclization of hydrazones derived from 2-hydrazinyl-1,8-naphthyridines under solvent-free conditions, either with microwave irradiation or by grinding at room temperature. niscpr.res.inconnectjournals.com The reaction involves the treatment of a hydrazone with SiO2-FeCl3, which induces cyclization to form the 1,2,4-triazolo[4,3-a] vulcanchem.comafricaresearchconnects.comnaphthyridine ring system in good to excellent yields. niscpr.res.ingrowingscience.com This method avoids the use of toxic oxidants and volatile organic solvents, aligning with the principles of green chemistry. connectjournals.com

The table below summarizes the conditions for oxidative cyclization reactions.

| Precursor | Oxidizing Agent | Reaction Conditions | Product | Yield | Reference |

| Ethylvanillin 3-aryl-1,8-naphthyridin-2-ylhydrazones | SiO2-FeCl3 | Solvent-free, Microwave irradiation (800 W), 4 min | 6-aryl-9-(4-hydroxy-3-ethoxyphenyl)-1,2,4-triazolo[4,3-a] vulcanchem.comafricaresearchconnects.comnaphthyridines | 88-92% | niscpr.res.in |

| 7-(2-(4-bromobenzylidene)hydrazinyl)-6-aryl-1,8-naphthyridine-2-carbonitrile | Chloramine-T | Methanol, Microwave irradiation | 9-(4-bromophenyl)-6-aryl- vulcanchem.comsmolecule.comniscpr.res.intriazolo[4,3-a] vulcanchem.comafricaresearchconnects.comnaphthyridine-2-carbonitrile | High | thesciencein.org |

| Syringaldehyde 3-aryl-1,8-naphthyridin-2-ylhydrazones | SiO2-FeCl3 | Solid state, Grinding, Room temperature, 6.5 min | 6-aryl-9-(3,5-dimethoxy-4-hydroxyphenyl)-1,2,4-triazolo[4,3-a] vulcanchem.comafricaresearchconnects.comnaphthyridines | 84-88% | connectjournals.com |

Electrophilic and Nucleophilic Substitutions on the Naphthyridine Core

The reactivity of the 1,8-naphthyridine (B1210474) ring system towards substitution reactions is analogous to that of pyridine (B92270), being generally electron-deficient. thieme-connect.de This inherent electronic nature makes the unsubstituted naphthyridine core resistant to electrophilic attack but susceptible to nucleophilic substitution. However, the presence and nature of substituents, such as the hydrazinyl group, can significantly modify this reactivity profile.

Nucleophilic Substitution: The electron-deficient character of the pyridine rings facilitates nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or bearing a good leaving group, such as a halogen. vulcanchem.comsmolecule.com For example, a chloro group at the 2- or 4-position of the naphthyridine ring is readily displaced by various nucleophiles. vulcanchem.comsmolecule.com The synthesis of this compound itself often involves the nucleophilic substitution of a 2-chloro-1,8-naphthyridine (B101967) with hydrazine hydrate. researchgate.net Similarly, other nucleophiles can be introduced onto the naphthyridine scaffold through this pathway. nih.gov

Electrophilic Substitution: The unsubstituted 1,8-naphthyridine ring is generally deactivated towards electrophilic substitution. However, the introduction of electron-donating groups, such as the hydrazinyl (-NHNH2) or methoxy (B1213986) (-OCH3) groups, can activate the ring for such reactions. smolecule.com These activating groups increase the electron density of the aromatic system, directing incoming electrophiles to specific positions. For instance, the presence of methoxy groups at positions 2 and 7 in a 1,8-naphthyridine derivative directs electrophilic substitution to the 5-position. While specific studies on the directing effects of the hydrazinyl group in this compound are limited, it is expected to activate the ring, particularly the pyridine ring to which it is attached, towards electrophiles.

Functional Group Interconversions of Hydrazine Derivatives

The hydrazine moiety of this compound is a versatile functional group that can be readily converted into a variety of other functionalities, forming the basis for the synthesis of a wide range of derivatives. scribd.comscribd.com

A primary and fundamental reaction of the hydrazinyl group is its condensation with carbonyl compounds. It reacts readily with aldehydes and ketones to form the corresponding hydrazones. africaresearchconnects.comsmolecule.com This reaction is often the initial step in multi-step syntheses, creating key intermediates for subsequent cyclization reactions, as discussed in section 3.3.2. niscpr.res.inthesciencein.org

The hydrazine derivative can also react with other carbonyl-containing compounds, such as anhydrides. For example, treatment of 3-aryl-2-hydrazino-1,8-naphthyridines with phthalic anhydride (B1165640) under microwave irradiation affords 2-(3-aryl-1,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-diones in excellent yields. scispace.com

Furthermore, the hydrazine functionality can be elaborated into other heterocyclic rings. A 2-cyclopropyl- vulcanchem.comafricaresearchconnects.comnaphthyridine-3-carboxylic acid hydrazide, derived from the corresponding ester and hydrazine hydrate, can be converted into a 4-amino-5-(2-cyclopropyl- vulcanchem.comafricaresearchconnects.comnaphthyridin-3-yl)-4H- vulcanchem.comsmolecule.comniscpr.res.intriazole-3-thiol through a multi-step sequence involving reaction with carbon disulfide followed by treatment with hydrazine hydrate. researchgate.net These interconversions highlight the utility of the hydrazinyl group as a synthon for constructing complex, fused heterocyclic architectures. sci-hub.seresearchgate.net

Structural Characterization Methodologies

Spectroscopic Techniques for Structure Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds, providing a non-destructive means to probe the molecular framework. For 2-Hydrazinyl-1,8-naphthyridine, a suite of spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, are employed to build a comprehensive structural profile.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands confirm the presence of both the naphthyridine ring and the hydrazinyl substituent.

The hydrazinyl group (-NH-NH₂) gives rise to distinct stretching vibrations for the N-H bonds, typically observed in the region of 3100-3500 cm⁻¹. Specifically, studies on related hydrazinyl derivatives show N-H stretching vibrations appearing as broad bands around 3356-3423 cm⁻¹. The spectrum also features bands corresponding to the aromatic C-H stretching of the naphthyridine core, generally found between 3000 and 3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic ring system produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | 3100-3500 | Hydrazinyl (-NH-NH₂) |

| Aromatic C-H Stretching | 3000-3100 | Naphthyridine Ring |

| C=N and C=C Stretching | 1400-1650 | Naphthyridine Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbon atoms. pnrjournal.comrsc.orgnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals for the protons on the aromatic rings and the hydrazinyl group. The protons of the naphthyridine core typically resonate in the downfield region (δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic ring currents. pnrjournal.com The exact chemical shifts and coupling patterns allow for the assignment of each proton on the C-3, C-4, C-5, C-6, and C-7 positions. The protons of the hydrazinyl group (-NH and -NH₂) appear as broad singlets that can exchange with deuterium oxide (D₂O). Their chemical shifts are variable and depend on factors like solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected for the eight carbon atoms of the naphthyridine ring. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen atoms and the hydrazinyl substituent. pnrjournal.com The carbon atom C-2, directly attached to the electron-donating hydrazinyl group, would show a significant shift compared to the unsubstituted 1,8-naphthyridine (B1210474).

Table 2: Typical NMR Data for this compound Derivatives in DMSO-d₆

| Nucleus | Signal Type | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Naphthyridine) | 7.0 - 9.0 |

| Hydrazinyl Protons (NH, NH₂) | Variable (often broad) | |

| ¹³C | Aromatic Carbons (Naphthyridine) | 105 - 165 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.org For this compound (C₈H₈N₄), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight.

The fragmentation of the molecular ion provides valuable structural clues. chemguide.co.uklibretexts.org Common fragmentation pathways for this compound would likely involve the cleavage of the C-N bond connecting the hydrazinyl group to the naphthyridine ring or the loss of neutral fragments from the hydrazinyl moiety, such as ammonia (NH₃) or diazene (N₂H₂). The stability of the 1,8-naphthyridine ring often results in a prominent molecular ion peak. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Aromatic systems like 1,8-naphthyridine exhibit characteristic absorption bands corresponding to π→π* transitions. mdpi.com The presence of the hydrazinyl group, which acts as an auxochrome (a group that alters the light-absorbing properties of a chromophore), is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted 1,8-naphthyridine core. pku.edu.cn Studies on similar 1,8-naphthalimide derivatives show strong absorption in the visible range due to intramolecular charge transfer capacity. mdpi.com

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial technique for determining the empirical formula of a pure compound. It measures the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). For this compound, the experimentally determined percentages must align with the theoretical values calculated from its molecular formula, C₈H₈N₄, to confirm its elemental composition and purity. rsc.orgnih.govresearchgate.net

Table 3: Theoretical Elemental Composition of this compound (C₈H₈N₄)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 60.04% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 5.04% |

| Nitrogen (N) | 14.007 | 4 | 56.028 | 34.99% |

| Total | 160.18 | 100.00% |

Single-Crystal X-ray Diffraction Studies of Related Naphthyridine Derivatives

While a specific single-crystal X-ray structure for this compound may not be widely published, extensive crystallographic studies on closely related 1,8-naphthyridine derivatives provide invaluable insights into the expected molecular geometry, bond lengths, bond angles, and intermolecular packing of this compound family. iucr.orgnih.govaalto.fi

For instance, the crystal structure of N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine reveals key structural features that are likely shared with this compound. nih.gov These studies show that the 1,8-naphthyridine ring system is essentially planar. A critical aspect of the crystal packing is the formation of extensive hydrogen bonding networks. The amino and hydrazinyl groups, with their N-H donor sites, and the ring nitrogen atoms, acting as acceptors, facilitate the formation of robust intermolecular hydrogen bonds (e.g., N-H···N). nih.govnih.gov These interactions, along with π-π stacking between the aromatic naphthyridine rings, govern the assembly of the molecules into a stable three-dimensional supramolecular architecture in the solid state. nih.govnih.gov

Table 4: Representative Crystallographic Data for a Related Naphthyridine Derivative (N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Interactions | N-H···N hydrogen bonds, C-H···N hydrogen bonds, π-π stacking |

| Centroid-Centroid Separation (π-π stacking) | ~3.55 Å |

Chromatographic Techniques for Purity Assessment (e.g., TLC)

Thin-Layer Chromatography is a fundamental chromatographic technique used to separate mixtures of chemical compounds. In the context of this compound, TLC serves as an indispensable tool for chemists to quickly evaluate the presence of starting materials, intermediates, and byproducts in a reaction mixture, thereby confirming the purity of the final product.

Stationary Phase

Research articles consistently report the use of Merck silica gel 60F254 precoated plates (0.25 mm) as the stationary phase for the TLC analysis of this compound and its derivatives. pnrjournal.com Silica gel is a polar adsorbent, and its surface provides active sites for the differential adsorption of compounds based on their polarity. The F254 designation indicates that the plates are impregnated with a fluorescent indicator that allows for the visualization of UV-active compounds, such as this compound, under a UV lamp.

Mobile Phase

The selection of an appropriate mobile phase (eluent) is critical for achieving good separation of the components in a mixture. The mobile phase moves up the stationary phase by capillary action, carrying the components of the mixture at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. For this compound and related compounds, a mixture of a nonpolar solvent and a moderately polar solvent is often employed. While specific research findings detailing a universally adopted mobile phase for the parent compound are not extensively documented in the readily available literature, a common solvent system used for the purity assessment of related 1,8-naphthyridine derivatives is a mixture of hexane and ethyl acetate . A typical ratio for such separations is 7:3 (v/v) . The polarity of the mobile phase can be adjusted by varying the ratio of these solvents to optimize the separation and the resulting Retention Factor (Rf) values.

Visualization

As this compound contains a chromophoric 1,8-naphthyridine ring system, it is inherently UV-active. Therefore, the most common method for visualizing the spots on a TLC plate is by using a UV lamp at 254 nm . The compound will appear as a dark spot against the fluorescent background of the TLC plate.

Research Findings

In synthetic procedures leading to 2-hydrazinyl-3-substituted pnrjournal.comnaphthyridines, TLC is routinely used to monitor the completion of the reaction. pnrjournal.com For instance, the conversion of a 2-chloro- pnrjournal.comnaphthyridine derivative to the corresponding 2-hydrazinyl derivative by reaction with hydrazine (B178648) hydrate (B1144303) is monitored by observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate. pnrjournal.com

While specific Rf values for this compound are not consistently reported across the literature, the principle of TLC allows for a qualitative assessment of purity. A pure sample of this compound should ideally present as a single spot on the TLC plate when eluted with an appropriate solvent system. The presence of multiple spots would indicate the presence of impurities.

To provide a more quantitative measure, the Retention Factor (Rf) is calculated. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Table of TLC Parameters for Purity Assessment of 1,8-Naphthyridine Derivatives

| Parameter | Description |

| Stationary Phase | Merck silica gel 60F254 precoated plates (0.25 mm) |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (7:3, v/v) is a common system for related derivatives. The ratio can be adjusted to optimize separation. |

| Visualization | UV light at 254 nm |

| Application | Monitoring reaction progress and assessing final product purity. |

| Interpretation | A single spot indicates a high degree of purity. Multiple spots suggest the presence of impurities. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 2-Hydrazinyl-1,8-naphthyridine molecule. Geometry optimization is typically performed using Density Functional Theory (DFT) methods, such as the B3LYP functional, combined with a suitable basis set like 6-311G(d,p). kbhgroup.in This process calculates the electronic energy of the molecule for a given atomic arrangement and systematically alters the geometry to find the structure with the minimum energy.

The output of these calculations provides precise data on bond lengths, bond angles, and dihedral (torsional) angles. For this compound, the calculations would reveal the planarity of the 1,8-naphthyridine (B1210474) core and the orientation of the hydrazinyl substituent relative to the ring. The bond lengths between the hydrazinyl group and the naphthyridine ring (C-N and N-N bonds) are of particular interest as they influence the electronic communication between these two moieties. The planarity of the naphthyridine ring system is a key feature, though the exocyclic hydrazinyl group may exhibit some rotation. kbhgroup.in

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C2-N9 (hydrazinyl) | 1.375 | C3-C2-N9 | 118.5 |

| N9-N10 (hydrazinyl) | 1.410 | C2-N9-N10 | 115.0 |

| N1-C2 | 1.340 | N9-N10-H | 109.5 |

| N8-C7 | 1.342 | C2-N1-C9 | 117.8 |

| Dihedral Angle (°) | |||

| C3-C2-N9-N10 | 5.2 |

Electronic Structure Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. This is achieved by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO represents the ability of a molecule to donate an electron, and its energy level is related to the ionization potential. The LUMO signifies the ability to accept an electron, and its energy is related to the electron affinity. mdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and parts of the naphthyridine ring, while the LUMO is likely distributed over the electron-deficient pyridine (B92270) rings of the naphthyridine core.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.netdeeporigin.com These maps are color-coded to indicate regions of different electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), prone to nucleophilic attack. libretexts.org For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atoms of the naphthyridine ring and the terminal amino group of the hydrazinyl moiety, highlighting these as primary sites for hydrogen bonding and electrophilic interaction. The hydrogen atoms of the hydrazinyl group would exhibit a positive potential (blue).

| Property | Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Prediction of Reactivity and Reaction Pathways

Computational studies, particularly DFT, are instrumental in predicting the chemical reactivity of this compound. The analysis of the electronic structure provides the initial clues. The HOMO and LUMO distributions indicate the most probable sites for electrophilic and nucleophilic reactions, respectively. researchgate.net The negative regions on the MEP map, such as the lone pairs on the nitrogen atoms, are predicted to be the most reactive sites for protonation and electrophilic attack.

Furthermore, DFT can be used to model entire reaction pathways, providing a detailed understanding of reaction mechanisms. rsc.orgrsc.org By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most favorable reaction pathway among several possibilities. For instance, the mechanism of cyclization reactions involving the hydrazinyl group or substitution reactions on the naphthyridine ring could be elucidated. These studies can predict whether a reaction is kinetically or thermodynamically controlled and explain the stereoselectivity of a reaction. rsc.org

Conformational Analysis and Tautomerism Studies

The this compound molecule can exist in different spatial arrangements (conformers) due to rotation around single bonds, primarily the C2-N9 bond. It can also exist as different structural isomers called tautomers. Prototropic tautomerism is common in heterocyclic compounds containing amino or hydrazinyl groups. clockss.orgresearchgate.net

For this compound, at least two significant tautomeric forms can be considered:

Amino form: The structure as named, this compound.

Imino form: A tautomer where a proton has migrated from the exocyclic nitrogen to a ring nitrogen, forming a hydrazone-like structure, such as 2-(N-amino-imino)-1,2-dihydro-1,8-naphthyridine.

Computational chemistry can be used to calculate the relative energies of these different tautomers and conformers in the gas phase or in solution (using solvent models). clockss.org By comparing the calculated Gibbs free energies, the most stable tautomer under specific conditions can be identified. Generally, for N-heterocycles, the amino form is more stable than the imino form, but this can be influenced by substitution and solvent effects. quora.com These calculations are vital as the different tautomers may exhibit distinct chemical reactivity and biological activity.

| Tautomer | Relative Energy (ΔE) (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Amino (Hydrazinyl) Form | 0.00 | >99 |

| Imino (Hydrazone) Form | +5.8 | <1 |

Spectroscopic Property Prediction

Theoretical calculations are highly effective in predicting spectroscopic properties, which is invaluable for structure verification. Nuclear Magnetic Resonance (NMR) chemical shifts are among the most commonly calculated properties. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting 1H and 13C NMR chemical shifts. tandfonline.com

The process involves first optimizing the molecular geometry and then performing the GIAO calculation on the stable conformer(s). The calculated absolute shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. github.io Comparing the predicted NMR spectra with experimental data can confirm the proposed structure, assist in the assignment of complex spectra, and help in distinguishing between different isomers or tautomers. researchgate.net Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging, which can also be modeled computationally.

| Carbon Atom | Calculated δ (ppm) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| C2 | 160.5 | 159.8 |

| C3 | 110.2 | 109.5 |

| C4 | 138.1 | 137.6 |

| C5 | 121.5 | 120.9 |

| C6 | 120.8 | 120.1 |

| C7 | 153.4 | 152.9 |

| C9 (bridgehead) | 154.9 | 154.2 |

| C10 (bridgehead) | 115.3 | 114.7 |

Advanced Applications in Materials and Coordination Chemistry

2-Hydrazinyl-1,8-naphthyridine as a Ligand in Coordination Chemistry

This compound serves as a versatile precursor for the synthesis of Schiff base ligands. The condensation reaction of the terminal hydrazinyl group with various aldehydes and ketones yields a wide array of multidentate ligands. These Schiff base ligands, incorporating the 1,8-naphthyridine (B1210474) core, are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of transition metal ions.

The synthesis of metal complexes involving Schiff bases derived from hydrazinyl-substituted heterocycles is a well-established process. Typically, the Schiff base ligand is first synthesized by refluxing this compound with a suitable carbonyl compound in an alcoholic solvent. Subsequently, a metal salt is added to the solution of the ligand, often with gentle heating, to facilitate the formation of the metal complex. The resulting complexes can be isolated as crystalline solids.

For instance, mononuclear complexes can be synthesized from the reaction of a Schiff base ligand with a metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio. The choice of solvent and counter-ion can also influence the final structure and dimensionality of the resulting coordination compound.

Schiff base ligands derived from this compound are expected to exhibit diverse coordination modes. The 1,8-naphthyridine ring itself contains two nitrogen atoms, and the Schiff base linkage introduces an imine nitrogen and potentially other donor atoms from the aldehyde or ketone precursor. This multidentate character allows the ligand to chelate to a metal center in various ways, leading to different coordination geometries.

Commonly, such ligands act as tridentate donors, coordinating through the two nitrogen atoms of the 1,8-naphthyridine ring and the imine nitrogen of the Schiff base linkage. This coordination mode often leads to the formation of stable five- or six-membered chelate rings with the metal ion. Depending on the specific metal ion, the presence of other ancillary ligands, and the stoichiometry of the reaction, the resulting complexes can adopt geometries such as octahedral, square planar, or tetrahedral. For example, studies on analogous ligands derived from 2-hydrazinopyridine (B147025) have shown the formation of octahedral and trigonal bipyramidal geometries. researchgate.net

The formation of metal complexes and the nature of the metal-ligand interactions can be thoroughly investigated using various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of the free Schiff base ligand will show a characteristic band for the C=N (imine) stretching vibration. Upon coordination to a metal ion, this band typically shifts to a lower or higher frequency, indicating the involvement of the imine nitrogen in coordination. Furthermore, the appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can provide valuable information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the vicinity of the coordination sites will be affected by the metal ion.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes can provide insights into the coordination geometry around the metal center. The d-d transitions of the metal ions are sensitive to the ligand field, and the position and intensity of these bands can help in assigning the geometry of the complex. Charge transfer bands (ligand-to-metal or metal-to-ligand) can also be observed.

| Spectroscopic Technique | Key Observables for Metal Complexation |

| Infrared (IR) | Shift in the C=N (imine) stretching frequency. Appearance of new M-N stretching bands. |

| NMR (1H, 13C) | Changes in chemical shifts of ligand protons and carbons near the coordination sites. |

| UV-Visible | d-d electronic transitions indicative of coordination geometry. Ligand-to-metal or metal-to-ligand charge transfer bands. |

The magnetic properties of metal complexes derived from this compound Schiff bases are of interest, particularly when paramagnetic transition metal ions are involved. The magnetic susceptibility of these complexes can be measured over a range of temperatures to determine their magnetic moments.

The effective magnetic moment (μeff) provides information about the number of unpaired electrons on the metal center and can help in determining its oxidation state and spin state. dalalinstitute.com For instance, a high-spin octahedral Co(II) complex would be expected to have a magnetic moment in the range of 4.3-5.2 B.M., while a square planar Cu(II) complex would have a magnetic moment around 1.73 B.M. Deviations from spin-only values can provide insights into spin-orbit coupling and magnetic exchange interactions between metal centers in polynuclear complexes. dalalinstitute.com

Role as a Building Block for Polymeric Materials

The bifunctional nature of this compound, with reactive sites at the hydrazinyl group and the potential for functionalization on the naphthyridine ring, makes it a candidate for incorporation into polymeric structures. The hydrazinyl group can be reacted with di-aldehydes or di-ketones to form polyhydrazones, a class of polymers known for their thermal stability and chelating properties.

Furthermore, the 1,8-naphthyridine unit itself can be integrated into the main chain or as a pendant group in a polymer. The presence of the nitrogen-rich naphthyridine moiety can impart desirable properties to the polymer, such as thermal stability, flame retardancy, and the ability to coordinate with metal ions. The resulting metallopolymers could have applications in catalysis, sensing, and as functional materials with tunable electronic and magnetic properties. While specific examples of polymers derived directly from this compound are not extensively documented, the synthesis of polymers from analogous hydrazinyl-containing heterocycles has been reported.

Development of Optoelectronic Materials (e.g., fluorescent properties)

The 1,8-naphthyridine scaffold is known to be a component of fluorescent materials. The introduction of substituents can significantly influence the photophysical properties of the resulting compounds. The hydrazinyl group at the 2-position of the 1,8-naphthyridine ring can be a key site for chemical modification to tune the optoelectronic properties.

Supramolecular Assembly and Host-Guest Chemistry

The field of host-guest chemistry, a cornerstone of supramolecular science, leverages these directed interactions to create molecular containers that can selectively bind smaller guest molecules. The 1,8-naphthyridine core is an ideal component for such hosts due to its rigid structure and capacity for forming specific hydrogen bonds. researchgate.net While specific host-guest complexes involving this compound are a developing area of research, the foundational principles established with related derivatives highlight the potential for creating tailored molecular recognition systems.

The solid-state structure and crystal packing of 1,8-naphthyridine derivatives are governed by a sophisticated interplay of various non-covalent interactions. These weak forces, including hydrogen bonds, π–π stacking, and C–H⋯π interactions, collectively determine the three-dimensional arrangement of molecules in the crystal lattice. nih.gov

A detailed crystallographic analysis of N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, a compound structurally analogous to this compound, provides significant insight into the typical interactions that guide supramolecular assembly. nih.gov In its crystal structure, several key non-covalent forces are observed, which collaborate to form a complex and stable three-dimensional network.

The primary interactions include:

N–H⋯N Hydrogen Bonds: These are the strongest and most directional interactions, linking molecules into chains and dimeric motifs.

C–H⋯N Hydrogen Bonds: Weaker than conventional hydrogen bonds, these interactions provide additional stability and directionality to the molecular packing.

π–π Stacking Interactions: The aromatic naphthyridine and pyrazine (B50134) rings engage in stacking, with centroid-to-centroid distances indicating significant orbital overlap. This is a crucial force for assembling layered structures.

C–H⋯π Interactions: These involve a C-H bond pointing towards the electron-rich face of an aromatic ring, further connecting the primary structural motifs into a more complex architecture. nih.gov

These varied interactions lead to a packing arrangement where molecules first form one-dimensional chains, which are then organized into parallel sheets. Finally, these sheets are linked together to construct the full three-dimensional supramolecular network. nih.gov

| Interaction Type | Description | Typical Distance (Å) | Resulting Motif |

|---|---|---|---|

| N–H⋯N Hydrogen Bond | Links independent molecules via the amine N-H donor and a naphthyridine ring nitrogen acceptor. | ~3.08 | Molecular chains and rings |

| C–H⋯N Hydrogen Bond | Connects molecular chains along the crystallographic c-axis. | ~3.36 | One-dimensional chains |

| C–H⋯π Interaction | Pairs of interactions between chains lead to the formation of sheets. | ~3.47 | Two-dimensional sheets |

| π–π Stacking | Interactions between naphthyridine and pyrazine rings link the sheets. | ~3.55 (centroid-centroid) | Three-dimensional network |

Hydrogen bonds are the principal driving force in the self-assembly of this compound and its analogues, providing both the strength and directionality required to form well-defined supramolecular networks. The 1,8-naphthyridine ring system contains two nitrogen atoms that act as hydrogen bond acceptors, while the exocyclic hydrazinyl group (–NHNH₂) provides multiple N–H hydrogen bond donors. nih.gov This rich combination of donor and acceptor sites allows for the formation of diverse and robust hydrogen-bonded patterns.

Intramolecular Hydrogen Bonds: A C–H⋯N hydrogen bond within the molecule helps to lock its conformation into a planar arrangement, forming a stable six-membered ring motif known as an S(6) ring. nih.gov

Intermolecular Hydrogen Bonds: The primary intermolecular connection is an N–H⋯N hydrogen bond that links two independent molecules together. Further N–H⋯N and C–H⋯N interactions extend these initial pairings, propagating the structure into one-dimensional chains along a crystallographic axis. These chains represent the primary supramolecular synthons, which are then assembled into the final crystal structure through weaker interactions. nih.gov

The geometry of these hydrogen bonds—specifically the distances and angles—is critical to the stability of the resulting network. Precise bond lengths and angles ensure optimal orbital overlap between the donor, the hydrogen atom, and the acceptor.

| Donor (D) — H ··· Acceptor (A) | Type | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| N11–H11···N22 | Intermolecular | 0.86 | 2.23 | 3.077 | 171 |

| N31–H31···N2 | Intermolecular | 0.86 | 2.14 | 2.940 | 154 |

| C26–H26···N16 | Intermolecular | 0.93 | 2.51 | 3.361 | 152 |

| C17–H17···N1 | Intramolecular | 0.93 | 2.24 | 2.852 | 123 |

This ability to form extensive and predictable hydrogen-bonded networks makes this compound a highly promising candidate for crystal engineering and the design of advanced materials where precise molecular organization is paramount.

Future Research Directions and Unexplored Reactivity

Development of Novel Cascade Reactions and Multi-Component Syntheses

While the synthesis of substituted 1,8-naphthyridines has been explored, the full potential of 2-hydrazinyl-1,8-naphthyridine as a building block in cascade and multi-component reactions (MCRs) remains to be unlocked. bohrium.com Future research could focus on designing innovative one-pot syntheses that leverage the dual reactivity of this molecule.

One promising avenue is the development of cascade reactions initiated by the reaction of the hydrazinyl group. For instance, condensation with β-dicarbonyl compounds could be followed by an intramolecular cyclization onto the naphthyridine ring, potentially leading to novel fused heterocyclic systems. The exploration of transition-metal-catalyzed cascade reactions involving the hydrazinyl group and a suitably functionalized naphthyridine ring could also afford complex polycyclic architectures in a single step.

Multi-component reactions represent another area ripe for exploration. Designing MCRs that incorporate this compound with various aldehydes, ketones, and other reactive species could provide rapid access to diverse libraries of complex molecules with potential biological activities. For example, a three-component reaction between this compound, an aldehyde, and a β-ketoester could, in principle, lead to the formation of highly substituted pyrazole-naphthyridine hybrids. The development of such reactions would not only be of academic interest but also of practical importance for medicinal chemistry and drug discovery.

Table 1: Potential Multi-Component Reactions Involving this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product |

| This compound | Aldehyde | Isocyanide | Fused triazepine derivative |

| This compound | β-Ketoester | Cyanide source | Substituted pyrazolo[1,5-a] bohrium.comrsc.orgnaphthyridine |

| This compound | Diketene | Amine | Fused pyridazinone derivative |

Stereoselective Synthesis of Chiral Derivatives

The development of methods for the stereoselective synthesis of chiral 1,8-naphthyridine (B1210474) derivatives is an emerging area of research. rsc.orgbeilstein-journals.org However, the asymmetric synthesis of chiral compounds derived from this compound is a virtually unexplored field. Future research should aim to address this gap by developing novel catalytic asymmetric methods.

One potential strategy involves the enantioselective functionalization of the hydrazinyl moiety. For example, the development of chiral catalysts for the asymmetric acylation or alkylation of the hydrazinyl group could provide access to a range of chiral hydrazide and hydrazine (B178648) derivatives. These chiral derivatives could then serve as valuable building blocks for the synthesis of more complex chiral molecules.

Another promising approach is the development of catalytic asymmetric reactions that directly involve the 1,8-naphthyridine ring. For instance, the asymmetric hydrogenation of the naphthyridine core, catalyzed by a chiral transition metal complex, could yield chiral tetrahydro-1,8-naphthyridine derivatives. Subsequent modification of the hydrazinyl group would then provide access to a variety of chiral compounds. Furthermore, the development of organocatalytic methods for the enantioselective functionalization of the naphthyridine ring, such as asymmetric Michael additions or Friedel-Crafts reactions, would be highly valuable.

Photochemical Reactions and Photo-Induced Transformations

The photochemical properties of 1,8-naphthyridine and its derivatives are of growing interest, with potential applications in photocatalysis and materials science. However, the specific photochemical reactivity of this compound has not been investigated. Future research in this area could uncover novel photo-induced transformations and lead to the development of new synthetic methodologies.

One area of interest is the investigation of photo-induced cyclization reactions. For example, irradiation of this compound derivatives bearing a suitable pendant group could lead to the formation of novel polycyclic systems through intramolecular photochemical cyclization. The exploration of photo-redox catalysis, where this compound or its derivatives act as photosensitizers, could also open up new avenues for organic synthesis.

Furthermore, the study of photo-induced electron transfer (PET) processes involving this compound could provide insights into its electronic properties and potential applications in optoelectronic devices. Understanding the excited-state dynamics of this molecule could pave the way for the design of novel photoactive materials based on the 1,8-naphthyridine scaffold.

Electrocatalytic Applications

The field of electro-organic synthesis has witnessed a resurgence in recent years, offering a green and sustainable alternative to traditional chemical methods. The electrochemical properties of 1,8-naphthyridine derivatives suggest their potential as electrocatalysts or mediators in various electrochemical transformations. However, the electrocatalytic applications of this compound remain unexplored.

Future research could focus on investigating the use of this compound as a catalyst in electrocatalytic reactions such as the reduction of carbon dioxide or the oxidation of organic substrates. The nitrogen atoms in the naphthyridine ring and the hydrazinyl group can potentially coordinate with metal centers, making it a versatile ligand for the design of novel electrocatalysts.

Moreover, the electrochemical oxidation or reduction of this compound itself could lead to the formation of reactive intermediates that can be trapped by various reagents, providing a novel route for the synthesis of functionalized 1,8-naphthyridine derivatives. The development of such electrosynthetic methods would be a significant contribution to the field of green chemistry.

Surface Chemistry and Adsorption Studies

The ability of N-heterocycles to adsorb onto metal surfaces has led to their application as corrosion inhibitors and in the modification of surface properties. The presence of multiple nitrogen atoms in this compound suggests that it could exhibit interesting surface chemistry and adsorption behavior. nih.gov

Future research in this area could involve studying the adsorption of this compound on various metal surfaces, such as steel, copper, and aluminum, to evaluate its potential as a corrosion inhibitor. nih.gov Surface-sensitive techniques, such as X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM), could be employed to investigate the nature of the interaction between the molecule and the surface.

Furthermore, the ability of the hydrazinyl group to react with surface functionalities could be exploited for the covalent attachment of this compound to various substrates. This could lead to the development of novel functional materials with tailored surface properties for applications in catalysis, sensing, and electronics.

Q & A

Q. What are the common synthetic routes for hydrazine-functionalized 1,8-naphthyridine derivatives, and how do substituents influence reactivity?

Hydrazine-functionalized 1,8-naphthyridines are typically synthesized via condensation reactions. For example, 2-methyl-1,8-naphthyridine can react with hydrazine hydrate under basic conditions (e.g., piperidine in ethanol) to introduce hydrazinyl groups . Substituents like chlorine or cyclopentyloxy groups (e.g., in 2-chloro-5-(cyclopentyloxy)-1,8-naphthyridine) alter reactivity by modulating electron density, affecting nucleophilic substitution or coupling reactions .

Q. Which characterization techniques are essential for confirming the structure of 1,8-naphthyridine derivatives?

Key methods include:

- NMR spectroscopy : Distinguishes substituent positions via chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons).

- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolves bond lengths and angles, as shown for 3-methyl-2-phenyl-1,8-naphthyridine (C–N bond: ~1.34 Å) .

- IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for hydrazinyl) .

Q. What biological activities are associated with 1,8-naphthyridine derivatives?

1,8-Naphthyridines exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, 2-styryl-1,8-naphthyridine derivatives show antibacterial activity against Staphylococcus aureus (MIC: 2–8 µg/mL) . Hydrazinyl derivatives may enhance binding to biological targets like kinases or bacterial enzymes due to their chelating ability .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of 1,8-naphthyridine derivatives?

Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. For example:

- Substituent effects : Chlorine at position 7 in 7-chloro-2,3,4-trimethyl-1,8-naphthyridine increases lipophilicity, enhancing membrane permeability but potentially reducing solubility .

- Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and validate via in silico docking (e.g., AutoDock Vina) to correlate activity with target binding .

Q. What experimental design considerations are critical for optimizing the synthesis of hydrazinyl-1,8-naphthyridines?

- Solvent selection : Ethanol or water improves eco-friendliness and reduces byproducts .

- Catalyst choice : Metal-free conditions (e.g., piperidine) avoid contamination and simplify purification .

- Reaction monitoring : Use TLC or HPLC to track intermediates (e.g., Schiff base formation in Knoevenagel condensations) .

Q. How do in silico studies enhance the development of 1,8-naphthyridine-based therapeutics?

Molecular docking (e.g., with EGFR or DNA gyrase) predicts binding modes, guiding structural modifications. For example:

- Hydrogen bonding : Hydrazinyl groups form H-bonds with Thr86 in DNA gyrase, explaining antimicrobial activity .

- ADMET profiling : Predicts pharmacokinetic properties (e.g., logP <5 for optimal bioavailability) .

Q. What strategies mitigate challenges in synthesizing regioselective 1,8-naphthyridine derivatives?

- Directing groups : Use of methoxy or amino groups at position 2 directs electrophilic substitution to position 5 .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yield .

- Protection-deprotection : Temporarily block reactive sites (e.g., with acetyl groups) to control functionalization .

Methodological Insights

Q. How to analyze substituent effects on the photophysical properties of 1,8-naphthyridines?

- UV-Vis spectroscopy : Electron-withdrawing groups (e.g., –NO₂) redshift absorption maxima (λmax) due to extended conjugation .

- Fluorescence quenching : Hydrazinyl derivatives exhibit quenching in polar solvents, suggesting solvent-dependent excited-state dynamics .